(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a chiral center at the 4th position, making it an enantiomerically pure substance. Its structure consists of a benzene ring fused to a pyran ring, with a hydroxyl group at the 4th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenol derivative, the compound can be synthesized via an intramolecular Friedel-Crafts alkylation reaction. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives such as 6-methyl-3,4-dihydro-2H-1-benzopyran-4-bromide.
Scientific Research Applications
Chemistry
In chemistry, (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to natural products with known biological activities makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of fragrances and flavors. Its pleasant aroma and stability make it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound can interact with cellular membranes, affecting their fluidity and permeability. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound, differing only in the spatial arrangement of atoms around the chiral center.
6-Methyl-2H-1-benzopyran-4-ol: Lacks the dihydro component, resulting in different chemical properties.
4-Hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the methyl group at the 6th position.
Uniqueness
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules
Properties
CAS No. |
197908-41-1 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1 |
InChI Key |
IOWHBWAURDUJKJ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.